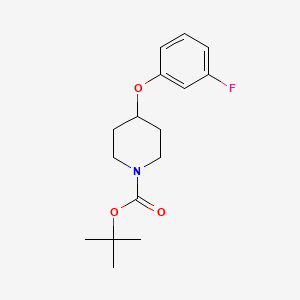

Tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22FNO3 and a molecular weight of 295.35 g/mol . It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate typically involves the reaction of 4-(3-fluorophenoxy)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate has the molecular formula and a molecular weight of 295.35 g/mol. It features a piperidine ring substituted with a tert-butyl group and a 3-fluorophenoxy moiety. This unique structure contributes to its reactivity and biological activity.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create diverse compounds for pharmaceutical applications.

The compound has shown potential biological activities, making it a candidate for drug development:

- Neuropharmacological Studies : Research indicates that this compound may exhibit anxiolytic properties. In animal models, administration at varying doses resulted in significant reductions in anxiety-like behavior, suggesting its potential as a therapeutic agent for anxiety disorders.

- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in human macrophages stimulated with lipopolysaccharide (LPS). This indicates its potential utility in treating inflammatory conditions.

Medicinal Chemistry

Due to its structural characteristics, this compound is being explored for its interactions with various biological targets, including receptors involved in neurotransmitter systems. Its fluorinated aromatic ring enhances lipophilicity, which may improve membrane permeability and receptor binding.

Study 1: Neuropharmacological Evaluation

A study evaluated the effects of this compound on anxiety-like behaviors in rodents:

- Dosing : Administered at doses of 5, 10, and 20 mg/kg.

- Findings : Higher doses led to a significant reduction in anxiety-like behaviors compared to controls.

Study 2: Anti-inflammatory Activity

In vitro assays assessed the compound's anti-inflammatory properties:

- Methodology : Human macrophages were treated with varying concentrations of the compound and stimulated with LPS.

- Results : A concentration-dependent decrease in IL-6 and TNF-alpha production was observed, indicating potential therapeutic applications in inflammatory diseases.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity, while the piperidine ring provides structural stability. The compound can modulate biological pathways by inhibiting or activating specific targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate

- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds. This makes it particularly useful in the synthesis of pharmaceuticals and other fine chemicals .

Biologische Aktivität

Tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a piperidine ring substituted with a tert-butyl group and a 3-fluorophenoxy moiety. This unique structure contributes to its biological activity.

This compound is believed to interact with various biological targets, potentially influencing neurotransmitter systems or cellular signaling pathways. The presence of the fluorine atom may enhance lipophilicity, facilitating better membrane permeability and receptor interaction.

Pharmacological Effects

Study 1: Neuropharmacological Evaluation

A study evaluated the effects of this compound on animal models exhibiting symptoms of anxiety and depression. The results indicated:

- Dosing : Administered at varying doses (5, 10, and 20 mg/kg).

- Findings : Significant reduction in anxiety-like behavior was observed at higher doses, suggesting potential as an anxiolytic agent.

Study 2: Anti-inflammatory Activity

In vitro assays were performed to assess the anti-inflammatory properties of the compound:

- Method : Human macrophages were treated with the compound and stimulated with lipopolysaccharide (LPS).

- Results : A concentration-dependent decrease in IL-6 and TNF-alpha production was noted, indicating its potential as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-9-7-13(8-10-18)20-14-6-4-5-12(17)11-14/h4-6,11,13H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLYKKDRXNWYMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.